4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine derivatives with allyl bromide and tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the tert-butoxycarbonyl group.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected pyrrolidine derivatives.
Scientific Research Applications
4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-2-pyrrolidinone: Similar in structure but lacks the allyl group.
(S)-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid: Similar but with a different substitution pattern on the pyrrolidine ring.
Uniqueness
4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both the allyl and tert-butoxycarbonyl groups, which confer specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-6-9-7-10(11(15)16)14(8-9)12(17)18-13(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYODNDBPPDGALB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.